molecular formula C20H32N2O6S2 B15005055 N,N'-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide

N,N'-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide

Cat. No.: B15005055
M. Wt: 460.6 g/mol
InChI Key: IIRJNZCRIYKTKK-UHFFFAOYSA-N
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Description

N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide is an organic compound with the molecular formula C20H32N2O6S2. This compound is characterized by the presence of two cyclohexyl groups, two methoxy groups, and two sulfonamide groups attached to a benzene ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethoxybenzene-1,3-disulfonyl chloride and cyclohexylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Formation of the Compound: The sulfonyl chloride reacts with cyclohexylamine to form the desired N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide. The reaction may require the use of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.

    Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the formation of the corresponding sulfonic acids and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide has several scientific research applications, including:

    Organic Synthesis: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and other complex molecules.

    Medicinal Chemistry: It is investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.

    Catalysis: The compound can act as a catalyst in various chemical reactions, promoting the formation of desired products with high efficiency.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide can be compared with other similar compounds, such as:

    N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide: This compound has similar structural features but differs in the position of the methoxy groups.

    N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide: This compound contains bromine atoms instead of cyclohexyl groups, leading to different chemical properties and reactivity.

    N,N’-tetrabromobenzene-1,3-disulfonamide: This compound has four bromine atoms attached to the benzene ring, making it a more potent reagent in certain reactions.

The uniqueness of N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H32N2O6S2

Molecular Weight

460.6 g/mol

IUPAC Name

1-N,3-N-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide

InChI

InChI=1S/C20H32N2O6S2/c1-27-17-13-18(28-2)20(30(25,26)22-16-11-7-4-8-12-16)14-19(17)29(23,24)21-15-9-5-3-6-10-15/h13-16,21-22H,3-12H2,1-2H3

InChI Key

IIRJNZCRIYKTKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)NC2CCCCC2)S(=O)(=O)NC3CCCCC3)OC

Origin of Product

United States

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